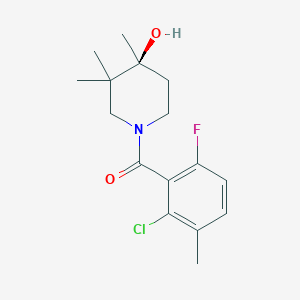![molecular formula C17H24N6O B5569209 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals often termed as 'research chemicals'. They are studied for various scientific purposes, mainly for their structural and chemical properties.
Synthesis Analysis
The synthesis of similar research chemicals involves specific routes that enable the formation of desired structural features. For instance, McLaughlin et al. (2016) describe the synthesis of a related compound, highlighting the importance of precise chemical pathways for correct compound identification and differentiation from isomers (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often complex, involving multiple rings and functional groups. The analysis of their structure is crucial for understanding their properties and potential applications. This includes using techniques like chromatography, spectroscopy, and crystal structure analysis as mentioned by McLaughlin et al. (2016).
Chemical Reactions and Properties
Research chemicals often undergo various reactions based on their functional groups. The study by El-Mariah et al. (2006) on pyridazine derivatives, which are structurally similar to the compound , illustrates the diversity of reactions these compounds can undergo, including reactions with amines, azides, and acid chlorides (El-Mariah, Hosny, & Deeb, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are key to understanding their behavior under different conditions. These properties are typically determined through empirical studies and are essential for handling and application in various research contexts.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other substances, are central to the utility of these compounds in research. Studies like those by Sheikhi-Mohammareh et al. (2023) provide insights into the chemical properties of similar compounds, particularly their reactivity and potential applications as antioxidants or fluorescent markers (Sheikhi-Mohammareh et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that derivatives structurally related to "N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide" have shown pronounced antimicrobial activity. For instance, thienopyrimidine derivatives, which share a common framework with the chemical , exhibited significant antimicrobial properties (Bhuiyan et al., 2006). Such compounds could serve as a foundation for developing new antimicrobial agents targeting a range of microbial infections.
Plant Ethylene Biosynthesis Inhibition
Compounds related to "N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide" have been identified as inhibitors of ethylene biosynthesis in plants. Ethylene plays a crucial role in the ripening of fruits and senescence of flowers, and its inhibition could help decrease postharvest loss, presenting a significant application in agriculture (Sun et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives structurally akin to the chemical have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in inhibiting tumor growth and could serve as leads for the development of new anticancer therapies (Rahmouni et al., 2016).
Antiviral Activities
Additionally, research into benzamide-based 5-aminopyrazoles and their derivatives, which share structural motifs with "N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide", demonstrated significant antiviral activities against influenza A virus (subtype H5N1), indicating potential applications in antiviral drug development (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13-9-12-23(22-13)16-8-7-15(20-21-16)18-10-11-19-17(24)14-5-3-2-4-6-14/h7-9,12,14H,2-6,10-11H2,1H3,(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFPSLFJKVTLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)
![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)
![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)
![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)